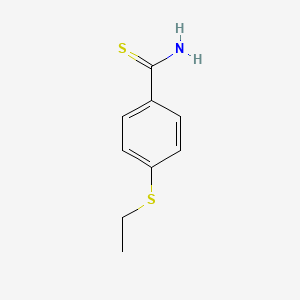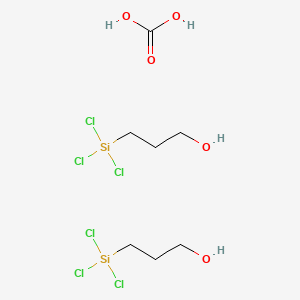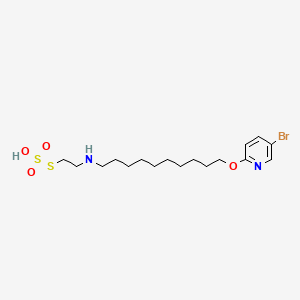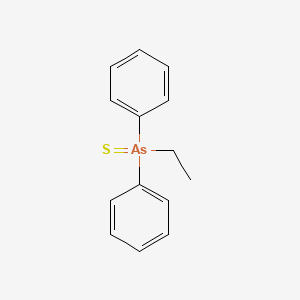
Arsine sulfide, ethyldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine sulfide, ethyldiphenyl- is an organoarsenic compound that contains arsenic, sulfur, and ethyldiphenyl groups. This compound is part of a broader class of organoarsenic compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine sulfide, ethyldiphenyl- typically involves the reaction of ethyldiphenylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)_2}\text{AsC}_2\text{H}_5 + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{)_2}\text{AsS} \text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine sulfide, ethyldiphenyl-, involves several steps. These steps include the purification of raw materials, synthesis of intermediate compounds, and final product formation. Techniques such as sublimation and reduction are commonly used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Arsine sulfide, ethyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The ethyldiphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide, hydrochloric acid, and various oxidizing agents. The conditions for these reactions vary, with some requiring elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions include arsenic oxides, substituted arsine compounds, and elemental arsenic .
Scientific Research Applications
Arsine sulfide, ethyldiphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds
Mechanism of Action
The mechanism of action of arsine sulfide, ethyldiphenyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt ion homeostasis, leading to cellular damage and hemolysis. It interacts with hemoglobin and other proteins, causing oxidative stress and membrane disruption .
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH₃): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic Trioxide (As₂O₃): Used in medicine and industry, known for its toxicity and therapeutic applications.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine sulfide, ethyldiphenyl- is unique due to its specific combination of ethyldiphenyl groups and sulfur, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry.
Properties
CAS No. |
51554-75-7 |
|---|---|
Molecular Formula |
C14H15AsS |
Molecular Weight |
290.26 g/mol |
IUPAC Name |
ethyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C14H15AsS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
IQSGBPCDYCQIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

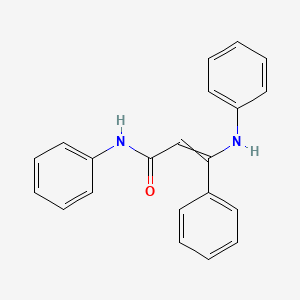
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
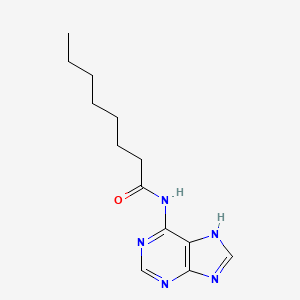

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
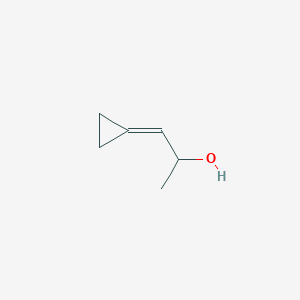
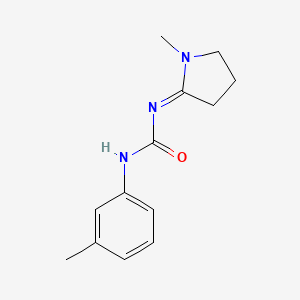
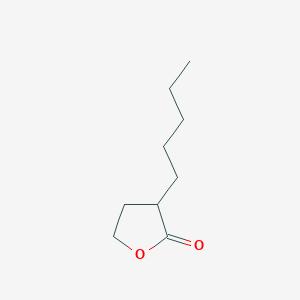
silyl sulfate](/img/structure/B14652319.png)
